

Potential Therapeutic Applications of 2-Methyl-1,5-naphthyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1,5-naphthyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on the therapeutic potential of **2-Methyl-1,5-naphthyridine** and its derivatives, with a particular emphasis on their anticancer and antimicrobial applications. This document provides a comprehensive overview of the current state of research, including quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration and advancement of **2-Methyl-1,5-naphthyridine**-based therapeutics.

Introduction

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six distinct isomers, each with a unique substitution pattern and corresponding pharmacological profile.^[1] Among these, the 1,5-naphthyridine core has garnered significant attention due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.^[2] The addition of a methyl group at the 2-position of the 1,5-naphthyridine ring system creates a key building block, **2-Methyl-1,5-naphthyridine**, which serves as a versatile starting point for the synthesis of a wide range of potentially therapeutic compounds. This guide will delve into the known biological activities of **2-Methyl-1,5-**

naphthyridine derivatives, their mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

Therapeutic Applications

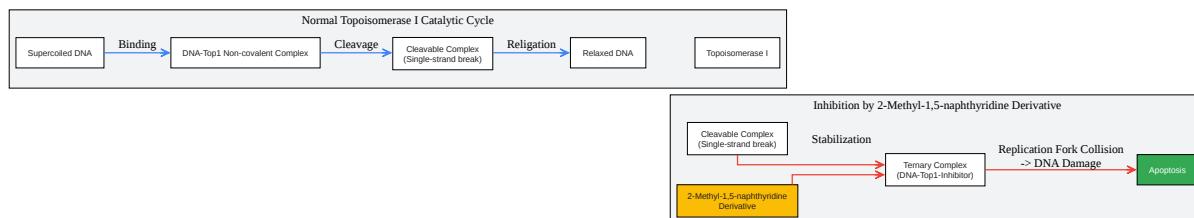
Anticancer Activity

Derivatives of the 1,5-naphthyridine scaffold have shown promising cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of action for the anticancer effects of many naphthyridine derivatives is the inhibition of topoisomerase enzymes, particularly topoisomerase I and II.^[3] These enzymes are crucial for DNA replication and transcription, and their inhibition leads to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells.

[4]

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I (Top1) relieves torsional stress in DNA by introducing transient single-strand breaks. The enzyme binds to DNA, cleaves one of the strands, allows the DNA to rotate, and then religates the broken strand.^[5] Certain **2-Methyl-1,5-naphthyridine** derivatives are believed to act as Top1 poisons. They intercalate into the DNA-Top1 complex, stabilizing it and preventing the religation of the DNA strand.^[6] This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, triggering apoptosis.^[6]



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Caption: Mechanism of Topoisomerase I Inhibition.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of various naphthyridine derivatives against selected human cancer cell lines. It is important to note that much of the available data is for the broader class of naphthyridines, and more specific research on **2-Methyl-1,5-naphthyridine** derivatives is needed.

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Naphthyridine Derivatives	HeLa (Cervical)	0.7 - 172.8	[7]
Naphthyridine Derivatives	HL-60 (Leukemia)	0.1 - 102.9	[7]
Naphthyridine Derivatives	PC-3 (Prostate)	2.7 - 124.6	[7]
1,8-Naphthyridine Derivative (47)	MIAPaCa (Pancreatic)	0.41	[8]
1,8-Naphthyridine Derivative (47)	K-562 (Leukemia)	0.77	[8]
1,8-Naphthyridine Derivative (29)	PA-1 (Ovarian)	0.41	[8]
1,8-Naphthyridine Derivative (29)	SW620 (Colon)	1.4	[8]
1,6- & 1,7- Naphthyridine Derivative (17a)	MOLT-3 (Leukemia)	9.1 ± 2.0	[9]
1,6- & 1,7- Naphthyridine Derivative (17a)	HeLa (Cervical)	13.2 ± 0.7	[9]
1,6- & 1,7- Naphthyridine Derivative (17a)	HL-60 (Leukemia)	8.9 ± 2.2	[9]
1,5-Naphthyridine Derivative (5a)	A549 (Lung)	1.03 ± 0.30	[10]
1,5-Naphthyridine Derivative (5a)	SKOV03 (Ovarian)	1.75 ± 0.20	[10]

Antimicrobial Activity

Derivatives of the naphthyridine scaffold have a long history of use as antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable example.[11] The antimicrobial activity of these compounds often stems from their ability to inhibit bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication and repair in bacteria.[11]

Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase is responsible for introducing negative supercoils into DNA, a process that is vital for bacterial DNA replication and transcription. Naphthyridine derivatives can bind to the DNA-gyrase complex, trapping the enzyme in its cleaved-complex state and leading to the accumulation of double-strand DNA breaks, which are lethal to the bacteria.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for various naphthyridine derivatives against selected bacterial strains. As with the anticancer data, more research focused specifically on **2-Methyl-1,5-naphthyridine** derivatives is warranted.

Compound Class	Bacterial Strain	MIC (µg/mL)	Reference
2,7-Naphthyridine Derivative (10j)	Staphylococcus aureus	8 (mg/L)	[12]
2,7-Naphthyridine Derivative (10f)	Staphylococcus aureus	31 (mg/L)	[12]
1,8-Naphthyridine Derivatives (63b, 63d)	S. aureus, E. coli	35.5 - 75.5	[11]
1,8-Naphthyridinone Derivatives (31b, 31f)	Bacillus subtilis (DNA Gyrase IC50)	1.7 - 13.2	[11]
1,8-Naphthyridine Derivatives	Multi-drug resistant E. coli 06 (in combination with ofloxacin)	4 (from 32)	[13]
1,8-Naphthyridine Derivatives	Multi-drug resistant E. coli 06 (in combination with lomefloxacin)	2 (from 16)	[13]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

- Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- 96-well flat-bottom plates
- 2-Methyl-1,5-naphthyridine** derivative stock solution (in DMSO)

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the **2-Methyl-1,5-naphthyridine** derivative stock solution in complete growth medium to achieve the desired final concentrations.
 - Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
 - Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition and Incubation:
 - After the incubation period, add 10 µL of MTT solution to each well.
 - Incubate the plate for an additional 2-4 hours at 37°C.
- Formazan Solubilization:
 - Carefully remove the medium from each well.

- Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[\[14\]](#)

Materials:

- Bacterial strains for testing (e.g., *S. aureus*, *E. coli*)
- Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
- Sterile 96-well round-bottom microtiter plates
- **2-Methyl-1,5-naphthyridine** derivative stock solution
- 0.5 McFarland turbidity standard
- Spectrophotometer

Procedure:

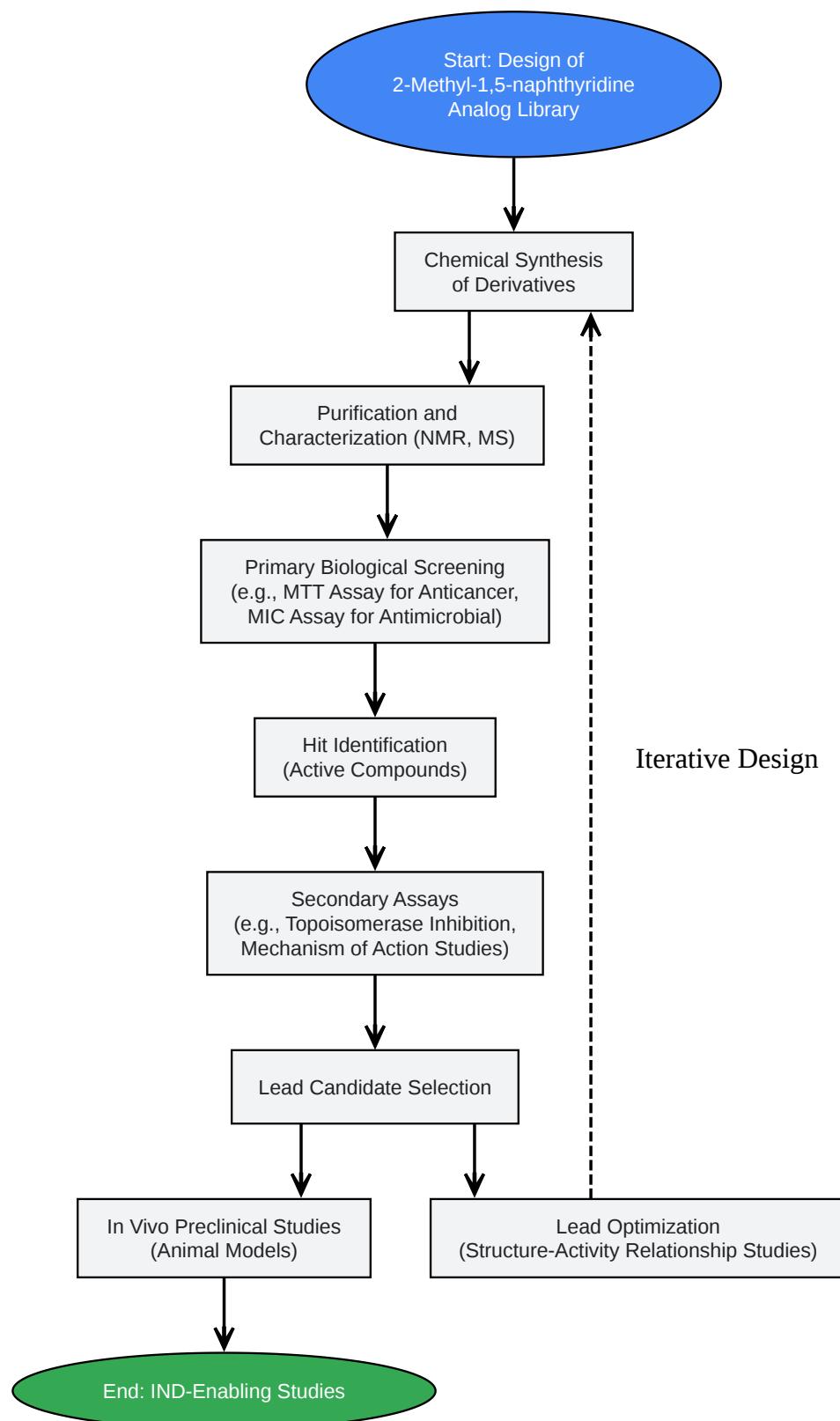
- Inoculum Preparation:

- From a pure overnight culture of the test bacterium on a non-selective agar plate, select 3-4 colonies.
- Suspend the colonies in a sterile saline solution.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).[15]
- Dilute the adjusted inoculum suspension in the broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.[16]

- Compound Dilution:
 - Dispense 100 μ L of broth into all wells of a 96-well plate.
 - Add 100 μ L of the 2x concentrated stock solution of the **2-Methyl-1,5-naphthyridine** derivative to the first column of wells.
 - Perform a serial two-fold dilution by transferring 100 μ L from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 μ L from the tenth column.
- Inoculation:
 - Add 100 μ L of the prepared bacterial inoculum to each well (except for a sterility control well which contains only broth).
- Incubation:
 - Incubate the plates at 37°C for 18-24 hours.
- MIC Determination:
 - The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflows

A typical workflow for the discovery and initial evaluation of novel **2-Methyl-1,5-naphthyridine** derivatives with therapeutic potential involves several key stages, from chemical synthesis to biological screening.

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Caption: A generalized workflow for the discovery and development of novel **2-Methyl-1,5-naphthyridine** derivatives.

Conclusion and Future Directions

The **2-Methyl-1,5-naphthyridine** scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data, though largely focused on the broader class of naphthyridines, indicates significant potential for derivatives of this core structure to act as potent inhibitors of key cellular targets such as topoisomerases and DNA gyrase.

Future research efforts should be directed towards the synthesis and systematic evaluation of a focused library of **2-Methyl-1,5-naphthyridine** derivatives to establish clear structure-activity relationships. Furthermore, comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, will be essential to identify lead candidates with the potential for clinical development. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the translation of promising **2-Methyl-1,5-naphthyridine** derivatives from the laboratory to the clinic.

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